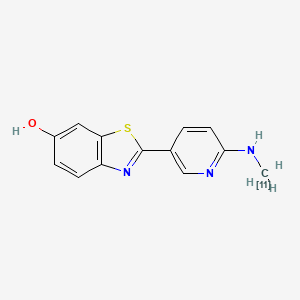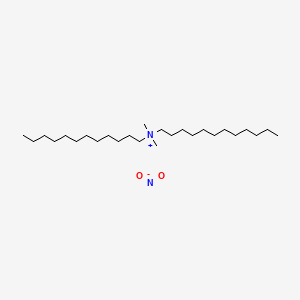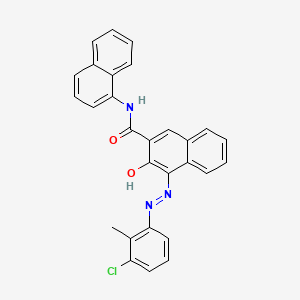
4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, leather, and food industries due to their bright and diverse color range.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide in an alkaline medium to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques and as a pH indicator.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile and leather industries for dyeing purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, such as enzymes and receptors, leading to changes in their activity. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide
- 4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-sulfonamide
- 4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the carboxamide group, which can influence its solubility, stability, and interactions with other molecules. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
83006-66-0 |
|---|---|
Fórmula molecular |
C28H20ClN3O2 |
Peso molecular |
465.9 g/mol |
Nombre IUPAC |
4-[(3-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C28H20ClN3O2/c1-17-23(29)13-7-14-24(17)31-32-26-21-12-5-3-9-19(21)16-22(27(26)33)28(34)30-25-15-6-10-18-8-2-4-11-20(18)25/h2-16,33H,1H3,(H,30,34) |
Clave InChI |
VIKWKLAEWVPORA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


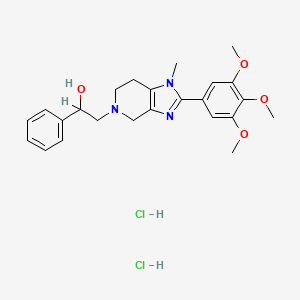


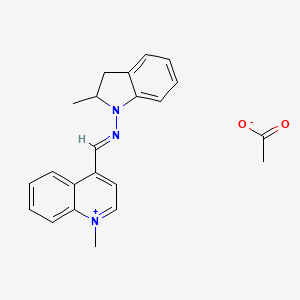


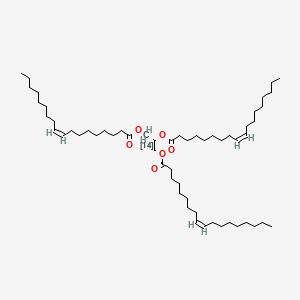
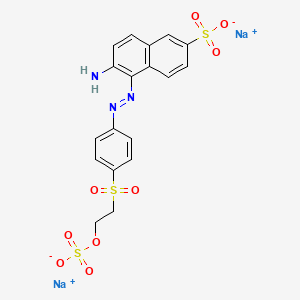
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)


